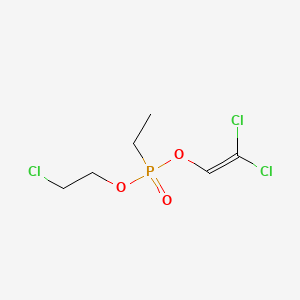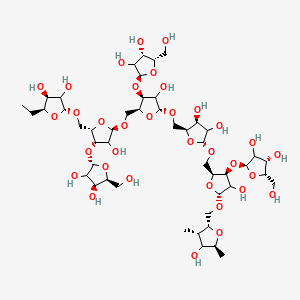
Gilsonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a form of asphalt with a relatively high melting temperature and is primarily composed of carbon along with other elements such as nitrogen, oxygen, and sulfur . Gilsonite is found in vertical veins and is mined in various countries, including the United States, Iran, and Turkey . It is known for its shiny black appearance and brittle nature, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gilsonite is a natural product and does not have synthetic routes for its preparation. It is extracted directly from natural deposits. The extraction process involves mining the vertical veins of this compound, which can be found at varying depths .
Industrial Production Methods
The industrial production of this compound involves mining the natural deposits using mechanical equipment. The mined this compound is then processed to remove impurities and is often ground into a fine powder for various applications . The processing methods include crushing, grinding, and sometimes flotation to achieve the desired purity and particle size .
Chemical Reactions Analysis
Types of Reactions
Gilsonite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carbonyl, hydroxyl, and sulfur-containing groups .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid.
Reduction: Reduction reactions are less common for this compound due to its high carbon content and stable structure.
Substitution: Substitution reactions can occur with functional groups present in this compound, leading to the formation of various derivatives.
Major Products Formed
The major products formed from the chemical reactions of this compound include modified bitumen, char, and various chemical derivatives used in industrial applications .
Scientific Research Applications
Gilsonite has a wide range of scientific research applications across various fields:
Chemistry: This compound is used as a modifier in asphalt to improve its properties, such as strength, stability, and resistance to deformation
Biology: Research on this compound’s potential biological applications is limited, but its chemical properties make it a candidate for further exploration.
Industry: this compound is extensively used in the oil and gas industry as an additive in drilling fluids and cementing operations. .
Mechanism of Action
The mechanism by which gilsonite exerts its effects varies depending on its application:
Drilling Fluids: In drilling fluids, this compound stabilizes shales by penetrating micro-fractures and pore spaces, reducing hole washout and improving wellbore stability.
Asphalt Modification: When used as an asphalt modifier, this compound enhances the rheological properties, stability, and resistance to deformation of the asphalt mixture.
Printing Inks and Coatings: In printing inks and coatings, this compound improves adhesion, gloss, chemical resistance, and water resistance.
Comparison with Similar Compounds
Gilsonite is often compared with other natural and synthetic bitumens, such as coal tar pitch and petroleum asphalt:
Coal Tar Pitch: Unlike this compound, coal tar pitch is derived from the distillation of coal tar.
Petroleum Asphalt: Petroleum asphalt is a byproduct of crude oil refining.
This compound’s unique properties, such as its high carbon content, brittleness, and solubility in organic solvents, make it distinct from other similar compounds .
Properties
CAS No. |
12002-43-6 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





